molecular formula C7H12ClF2N B2997666 6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride CAS No. 2411265-54-6

6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride

Cat. No. B2997666
CAS RN: 2411265-54-6
M. Wt: 183.63
InChI Key: WKMUQHDSDUKPLI-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride is a chemical compound with the CAS Number: 2287275-28-7 . It has a molecular weight of 147.17 . It is in liquid form .


Synthesis Analysis

The synthesis of compounds similar to 6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride has been reported in the literature. For instance, fungicidally active succinate dehydrogenase inhibitors have been prepared, which carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component . Unique synthesis routes had to be developed for these five-membered heterocyclic systems .


Molecular Structure Analysis

The InChI code for 6-(Difluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride is 1S/C7H11F2N/c8-6(9)5-3-7(4-5)1-2-10-7/h5-6,10H,1-4H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-(Difluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride has a molecular weight of 147.17 . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .

Scientific Research Applications

Fungicidal Activity

6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride: has been identified as a potential succinate dehydrogenase inhibitor (SDHI) . SDHIs are a class of fungicides that target the mitochondrial succinate dehydrogenase enzyme, which is crucial for energy production in fungal cells. By inhibiting this enzyme, the compound can effectively prevent the growth of various phytopathogens, including those causing seed- and soilborne diseases, foliar cereal diseases, and other plant afflictions.

Medicinal Chemistry

The compound’s structural features make it a valuable surrogate in medicinal chemistry, particularly as a mimic for piperazine . Piperazine derivatives are known for their versatility in drug design, and the difluoromethylated azaspiro[3.3]heptane structure could be explored for the development of new pharmaceuticals with potential applications in treating a variety of diseases.

Synthesis of Heterocyclic Compounds

The unique difluoromethyl and methyl-bearing structure of this compound allows for the development of novel synthesis routes for five-membered heterocyclic systems . These systems are scarcely known, and the compound could facilitate the creation of new pyrazoline, pyrrole, or thiophene derivatives with potential applications in various chemical industries.

Agricultural Chemical Research

Given its potential as an SDHI, EN300-7550793 could be used in agricultural chemical research to develop new formulations of pesticides . Its efficacy against a broad spectrum of fungi makes it a promising candidate for protecting crops from a range of fungal diseases, thereby improving yield and crop quality.

Exploration of Chemical Space

The structural uniqueness of 6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride provides an opportunity to explore chemical space in small molecule research . This exploration is crucial for discovering new lead compounds that could eventually be developed into therapeutic agents.

Biochemical Research

The biochemical properties of this compound, particularly its role as an SDHI, make it an interesting subject for biochemical research . Studying its mechanism of action and effects on fungal metabolism could lead to a deeper understanding of fungal physiology and potentially uncover new targets for antifungal therapy.

Safety And Hazards

The safety information for 6-(Difluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride includes several hazard statements such as H226, H302, H314, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-(difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-6(9)5-1-7(2-5)3-10-4-7;/h5-6,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIDWGOGKOVXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride

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